1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized through a number of methods, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
BPP has been shown to bind to a number of different receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. BPP has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are thought to contribute to the potential therapeutic effects of BPP.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. BPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of BPP is that it is relatively easy to synthesize, and is commercially available. BPP has also been shown to have a high affinity for a number of different receptors, making it a useful tool for studying receptor function. However, one limitation of BPP is that it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are a number of potential future directions for research on BPP. One area of interest is the development of novel drugs that are based on the structure of BPP. Another area of interest is the use of BPP as a tool to study the function of neurotransmitter receptors, and to develop a better understanding of the mechanisms underlying various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPP, and to determine its potential therapeutic applications in various fields.
Scientific Research Applications
BPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, BPP has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, BPP has been studied for its potential use as a tool to study the function of neurotransmitter receptors. In pharmacology, BPP has been studied for its potential use as a reference compound for the development of novel drugs.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4-phenylmethoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-20-7-13-24(14-8-20)30(27,28)26-17-15-25(16-18-26)22-9-11-23(12-10-22)29-19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEVEIYMEKNRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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